molecular formula C7H11ClN2O B2598255 3-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one hydrochloride CAS No. 1803587-10-1

3-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one hydrochloride

Cat. No. B2598255
CAS RN: 1803587-10-1
M. Wt: 174.63
InChI Key: RCPSUTQAGZLHQC-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Amines are structurally related to ammonia and can be categorized as primary, secondary, or tertiary depending on the number of carbon atoms connected to the nitrogen atom .


Synthesis Analysis

While specific synthesis methods for the compound you mentioned are not available, amines can be synthesized through various methods. For example, one method involves the reaction of an alkyl halide with ammonia . Another method involves the reduction of nitriles, which are organic compounds that contain a cyano functional group .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. They can act as nucleophiles in substitution reactions or bases in elimination reactions . They can also react with acids to form ammonium salts .


Physical And Chemical Properties Analysis

Amines generally have higher boiling points than hydrocarbons of similar molecular weight. They are also less dense than water . The physical and chemical properties of a specific amine can vary depending on its structure and the groups attached to the nitrogen atom.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Research has demonstrated the aminomethylation of related pyridine derivatives, leading to the synthesis of various substituted compounds. For example, the aminomethylation of 3-hydroxy pyridines by secondary amines directed primarily at specific positions of the pyridine ring, has been studied. This process enables the synthesis of acetoxy derivatives and further conversion into hydroxy and bromomethyl derivatives (Smirnov, Kuz’min, & Kuznetsov, 2005).
  • Synthetic Pathways : The research also extends to the synthesis of novel pyrido and thieno derivatives through reactions involving ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, showcasing the versatility of dihydropyridine compounds in synthesizing complex heterocyclic structures (Bakhite, Al‐Sehemi, & Yamada, 2005).

Pharmacological Applications

  • Antioxidant Activity : Studies on dihydropyridine analogs have highlighted their potential as antioxidants. The synthesis and evaluation of 3-ethyl 5-methyl 2-(2-aminoethoxy)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate derivatives have shown significant antioxidant and metal chelating activities, suggesting their utility in treating diseases associated with oxidative stress (Sudhana & Pradeepkiran Jangampalli Adi, 2019).

Materials Science

  • Fluorescence Properties : The synthesis of 1,4-dihydropyridines has been explored for their fluorescence properties, with variations in fluorescence wavelengths achieved by altering substituents. This research opens avenues for using dihydropyridine derivatives in materials science, particularly in the development of fluorescent materials (Sueki, Takei, Zaitsu, Abe, Fukuda, Seto, Furukawa, & Shimizu, 2014).

Mechanism of Action

The mechanism of action of amines can vary widely depending on their structure and the context in which they are used. For example, in the body, certain amines act as neurotransmitters .

Safety and Hazards

The safety and hazards associated with amines can vary widely depending on the specific compound. Some amines are relatively harmless, while others can be toxic or corrosive . Always refer to the safety data sheet (SDS) for specific information on handling and disposal.

Future Directions

The study and application of amines and their derivatives continue to be an active area of research in fields such as medicinal chemistry, materials science, and synthetic chemistry . Future directions may include the development of new synthesis methods, the discovery of new biological activities, and the design of new materials based on amines.

properties

IUPAC Name

3-(aminomethyl)-5-methyl-1H-pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-5-2-6(3-8)7(10)9-4-5;/h2,4H,3,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPSUTQAGZLHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one hydrochloride

CAS RN

1803587-10-1
Record name 3-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-one hydrochloride
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